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Compound of Interest

Compound Name:
Ethyl 2-cyanocyclopropane-1-

carboxylate

Cat. No.: B1267145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Ethyl 2-cyanocyclopropane-1-carboxylate, a key building block in organic synthesis and

drug discovery. Due to the limited availability of directly published experimental spectra for this

specific molecule, this guide presents predicted data based on established spectroscopic

principles and data from analogous compounds. This information is intended to serve as a

reliable reference for the identification and characterization of this compound.

Molecular Structure
Ethyl 2-cyanocyclopropane-1-carboxylate (C₇H₉NO₂) has a molecular weight of 139.15

g/mol .[1][2] The molecule exists as two diastereomers: cis and trans. The specific

stereochemistry significantly influences the spectroscopic data, particularly the coupling

constants in NMR spectroscopy.

Caption: Molecular structure of Ethyl 2-cyanocyclopropane-1-carboxylate.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-
cyanocyclopropane-1-carboxylate. These predictions are derived from the analysis of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1267145?utm_src=pdf-interest
https://www.benchchem.com/product/b1267145?utm_src=pdf-body
https://www.benchchem.com/product/b1267145?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-W057808/cis-ethyl-1R-2S-2-cyanocyclopropane-1-carboxylate-COA-134664-MedChemExpress.pdf
https://www.chemicalbook.com/SpectrumEN_699-23-0_1HNMR.htm
https://www.benchchem.com/product/b1267145?utm_src=pdf-body
https://www.benchchem.com/product/b1267145?utm_src=pdf-body
https://www.benchchem.com/product/b1267145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structurally related compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the

cyclopropyl protons. The chemical shifts and coupling constants of the cyclopropyl protons are

highly dependent on the cis/trans stereochemistry.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~4.2 Quartet (q) 2H -O-CH₂-CH₃
Typical for an

ethyl ester.

~1.3 Triplet (t) 3H -O-CH₂-CH₃
Typical for an

ethyl ester.

1.5 - 2.5 Multiplet (m) 3H Cyclopropyl H

The exact shifts

and multiplicities

will differ for cis

and trans

isomers due to

different coupling

constants.

2.5 - 3.0 Multiplet (m) 1H H-C-CN

The proton

attached to the

carbon bearing

the cyano group

is expected to be

downfield.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
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Chemical Shift (δ, ppm) Assignment Notes

~170 C=O (Ester)
Carbonyl carbons are typically

found in this downfield region.

~118 C≡N (Nitrile)
The nitrile carbon has a

characteristic chemical shift.[3]

~61 -O-CH₂-CH₃
Methylene carbon of the ethyl

ester.

~14 -O-CH₂-CH₃
Methyl carbon of the ethyl

ester.

15 - 30 Cyclopropyl C

The sp³ hybridized carbons of

the cyclopropane ring appear

in the upfield region. The

carbon attached to the cyano

group will be further downfield.

[4]

Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Functional Group

~2250 Medium C≡N (Nitrile) stretch[3]

~1730 Strong C=O (Ester) stretch

2850-3000 Medium C-H (Aliphatic) stretch

1000-1300 Strong C-O (Ester) stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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m/z Interpretation

139 [M]⁺ (Molecular ion)

110 [M - C₂H₅]⁺

94 [M - OCH₂CH₃]⁺

69 [C₄H₅O]⁺

Experimental Protocols
While a specific protocol for the synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate was

not found, a general and plausible synthetic route can be adapted from established methods

for similar cyclopropane derivatives.[5]

Proposed Synthesis:

A potential synthesis involves the reaction of ethyl acrylate with a suitable cyanomethylide

equivalent or a Michael addition followed by cyclization. An alternative approach could be the

cyclopropanation of an appropriate alkene precursor.

General Spectroscopic Analysis Workflow:

Caption: General workflow for the synthesis and spectroscopic characterization.

Key NMR Correlations
The following diagram illustrates the expected key correlations in the ¹H NMR spectrum, which

are crucial for structural confirmation.

Ethyl 2-cyanocyclopropane-1-carboxylate
CH₃-CH₂-O-C(=O)-

CH-CH(CN)-CH₂
Predicted ¹H NMR Signals

~1.3 ppm (t, 3H)

~4.2 ppm (q, 2H)

1.5 - 3.0 ppm (m, 4H)

 J-coupling
 J-coupling

 Complex spin system
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Caption: Predicted ¹H NMR spectral correlations.

Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for Ethyl 2-
cyanocyclopropane-1-carboxylate. While awaiting comprehensive experimental verification,

this information serves as a valuable resource for researchers in the fields of organic synthesis,

medicinal chemistry, and materials science, aiding in the design of synthetic routes and the

characterization of this important chemical intermediate. The provided diagrams and tables

offer a clear and concise reference for the anticipated spectroscopic features of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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